molecular formula C9H9NO2S2 B2685127 Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 588676-61-3

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2685127
CAS No.: 588676-61-3
M. Wt: 227.3
InChI Key: YYQIQCGIUXTUIR-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C₉H₉NO₂S₂ and a molecular weight of 227.31 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with methyl groups and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester. Finally, the isothiocyanate group is introduced by reacting the methyl ester with thiophosgene under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

Scientific Research Applications

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzymes and signaling proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-isothiocyanato-4-methylthiophene-3-carboxylate
  • Methyl 2-isothiocyanato-5-methylthiophene-3-carboxylate
  • Methyl 2-isothiocyanato-3-methylthiophene-4-carboxylate

Uniqueness

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is unique due to the specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. The presence of both methyl groups at the 4 and 5 positions of the thiophene ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Biological Activity

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (MDITC) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

MDITC features an isothiocyanato group (-N=C=S) attached to a thiophene ring, which is known for its reactivity and biological significance. The molecular formula is C9H9N1O3S1C_9H_9N_1O_3S_1, with a molecular weight of approximately 211.24 g/mol. The unique structure of MDITC allows it to participate in various biochemical interactions, particularly with nucleophiles.

The biological activity of MDITC primarily stems from the reactivity of the isothiocyanate group. Isothiocyanates are known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter enzyme activity and protein function. This mechanism underlies the compound's potential in therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Antimicrobial Properties

Studies have indicated that MDITC and related thiophene derivatives exhibit significant antimicrobial activity. For instance, research on structurally similar compounds has shown effectiveness against various bacterial strains, suggesting that MDITC may also possess similar properties. Preliminary investigations indicate that MDITC can inhibit the growth of specific pathogens, warranting further exploration into its potential as an antibacterial or antifungal agent .

Anticancer Activity

The anticancer potential of MDITC has been explored through various studies. Compounds containing isothiocyanate groups have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For example, similar thiophene derivatives have demonstrated efficacy against renal carcinoma cell lines, highlighting the need for further research into MDITC’s specific effects on cancer cell proliferation and survival pathways .

Comparative Analysis with Related Compounds

To better understand MDITC's biological activity, it is useful to compare it with other thiophene derivatives:

Compound NameMolecular FormulaNotable Features
Methyl 4,5-dimethylthiophene-3-carboxylateC9H10O2SC_9H_{10}O_2SLacks isothiocyanate functionality
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylateC10H11N1O2S1C_{10}H_{11}N_{1}O_{2}S_{1}Similar structure; different alkyl group
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylateC9H11N1O2S1C_9H_{11}N_1O_2S_1Contains an amino group; potential for different biological interactions

The variations in functional groups among these compounds significantly influence their reactivity patterns and biological activities.

Case Studies

  • Antibacterial Activity : A study conducted on various thiophene derivatives demonstrated that certain compounds exhibited stronger antibacterial effects than standard treatments like gentamicin against Pseudomonas aeruginosa. This suggests that MDITC may also be evaluated for similar activities .
  • Cancer Cell Line Studies : Research focusing on the effects of thiophene derivatives on renal carcinoma cell lines revealed promising results in inhibiting cell growth. The study utilized assays to measure cell viability post-treatment with these compounds, indicating a potential pathway for MDITC in cancer therapy .

Properties

IUPAC Name

methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-5-6(2)14-8(10-4-13)7(5)9(11)12-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQIQCGIUXTUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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